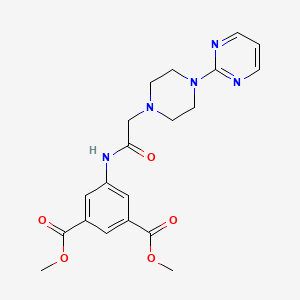

![molecular formula C9H11NO3 B2665835 2-Cyano-6-oxaspiro[2.5]octane-2-carboxylic acid CAS No. 2173996-86-4](/img/structure/B2665835.png)

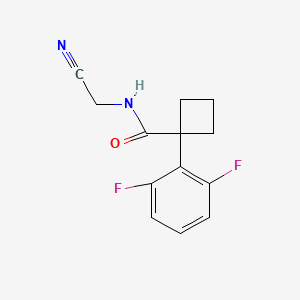

2-Cyano-6-oxaspiro[2.5]octane-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

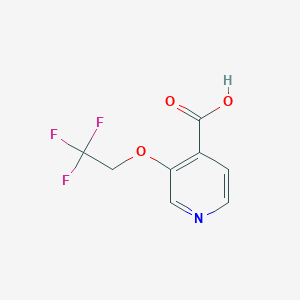

The compound 6-Oxaspiro[2.5]octane-1-carboxylic acid is a unique chemical provided by Sigma-Aldrich . It’s used by early discovery researchers as part of a collection of unique chemicals . Another related compound is 1-Oxaspiro[2.5]octane-2-carboxylic acid .

Synthesis Analysis

A paper discusses the synthesis of a related compound, ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate . The process involves the conversion of 1-oxaspiro[2.5]octane-2-carboxylic acid nitrite by the action of sodium malonate in toluene .Molecular Structure Analysis

The molecular structure of 6-Oxaspiro[2.5]octane-1-carboxylic acid is represented by the linear formula C8H12O3 . Similarly, 1-Oxaspiro[2.5]octane-2-carboxylic acid has the same linear formula .Chemical Reactions Analysis

While specific chemical reactions involving 2-Cyano-6-oxaspiro[2.5]octane-2-carboxylic acid are not available, a related compound, 1,4-diazabicyclo[2.2.2]octane (DABCO), has been used as a catalyst in electrophilic and nucleophilic substitution, cycloaddition, isomerization, and rearrangement reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Oxaspiro[2.5]octane-1-carboxylic acid include a linear formula of C8H12O3 . The same linear formula is also associated with 1-Oxaspiro[2.5]octane-2-carboxylic acid .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The conversion of 1-oxaspiro[2.5]octane-2-carboxylic acid nitrite to ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate, followed by de-ethoxycarbonylation, demonstrates the compound's versatility in creating thiazoles and other derivatives. This process highlights the potential for generating compounds with varied biological activities (R. A. Kuroyan, S. A. Pogosyan, N. P. Grigoryan, 1991).

Catalytic Oxidation

- A study on the efficient catalytic oxidation of alcohols to carbonyl compounds using N-hydroxyphthalimide combined with a Co species underscores the compound's role in facilitating smooth oxidation processes at room temperature, suggesting applications in organic synthesis and industrial processes (T. Iwahama, Yasushi Yoshino, Takashi Keitoku, S. Sakaguchi, Y. Ishii, 2000).

Electrophilic Amination

- The electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane highlights its utility in synthesizing diverse diazaspirodecanones and diamino acid derivatives, indicating its potential in the development of novel pharmaceuticals and agrochemicals (S. Andreae, E. Schmitz, J. Wulf, B. Schulz, 1992).

Supramolecular Structures

- Investigations into the crystal structures of hydroxycarboxylic acid derivatives have revealed the influence of the hydroxymethyl group's conformation on the dimensionality of supramolecular structures. This insight is crucial for designing materials with specific physical and chemical properties (C. Foces-Foces, M. L. Rodríguez, M. Febles, C. Pérez, J. Martín, 2005).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-cyano-6-oxaspiro[2.5]octane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-6-9(7(11)12)5-8(9)1-3-13-4-2-8/h1-5H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTQNUBXPMAZRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CC2(C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyano-6-oxaspiro[2.5]octane-1-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

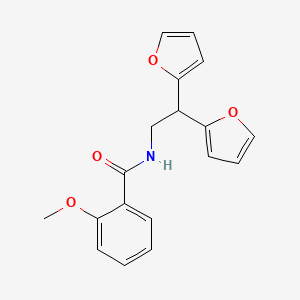

![3-ethyl-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2665753.png)

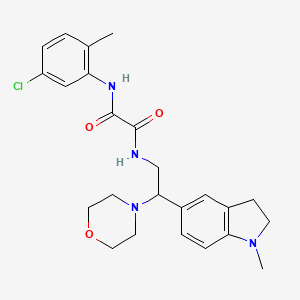

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide](/img/structure/B2665754.png)

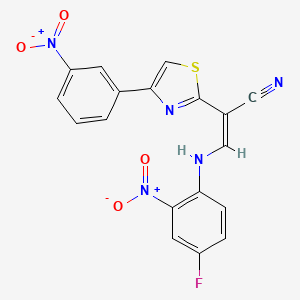

![6-(3-methoxyphenyl)-N-(4-methylthiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2665761.png)

![2-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2665762.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2665770.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2665773.png)

![Methyl 2-oxobicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2665774.png)